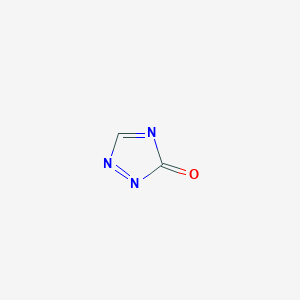

1,2,4-Triazol-5-One

Description

Historical Context and Evolution of 1,2,4-Triazole (B32235) Chemistry

The history of triazole chemistry dates back to the late 19th century. The parent 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, was first synthesized and described, laying the groundwork for a vast field of heterocyclic chemistry. Early synthetic methodologies, such as the Einhorn–Brunner reaction and the Pellizzari reaction, were foundational in accessing the 1,2,4-triazole core. wikipedia.org A key early synthesis route involves the acylation of thiosemicarbazide (B42300) with formic acid, followed by cyclization and subsequent oxidation to yield the unsubstituted 1,2,4-triazole. wikipedia.org

Over the decades, synthetic chemistry has evolved to provide a multitude of pathways to 1,2,4-triazole derivatives. Modern methods often focus on efficiency, regioselectivity, and substrate scope, utilizing precursors like amidines, hydrazones, and amidrazones. frontiersin.org The development of metal-catalyzed and one-pot reactions has further streamlined the synthesis of complex triazole structures, making this chemical family more accessible for research and development. frontiersin.org This continuous evolution in synthetic strategies has been crucial in unlocking the full potential of 1,2,4-triazole derivatives, including the 1,2,4-triazol-5-one scaffold.

Significance of the 1,2,4-Triazole Heterocyclic System in Modern Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science due to its unique combination of properties. The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. This has led to the development of numerous drugs incorporating the 1,2,4-triazole moiety. Prominent examples include the antifungal agents fluconazole (B54011) and itraconazole, which are crucial in treating systemic fungal infections. wikipedia.orgfrontiersin.orgnih.gov

The biological significance of the 1,2,4-triazole system is remarkably broad, with derivatives exhibiting a wide array of pharmacological activities. These include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.govzsmu.edu.ua Beyond medicine, 1,2,4-triazoles are vital in agrochemicals, serving as the active core in various fungicides and herbicides. wikipedia.org In materials science, the triazole ring's stability and ability to coordinate with metal ions have made it a valuable ligand in the development of coordination polymers and other advanced materials. wikipedia.org

Overview of Research Trajectories for this compound and its Derivatives

Research focused specifically on the this compound core and its derivatives has branched into several distinct and highly active areas. These trajectories leverage the chemical versatility of the triazolone ring to develop novel compounds for specific, advanced applications.

One major research thrust is in the field of medicinal chemistry . Scientists are actively synthesizing novel series of 1,3,4-trisubstituted and 4,5-disubstituted 4,5-dihydro-1H-1,2,4-triazol-5-ones. nih.govnih.gov These compounds are then systematically screened for a range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. zsmu.edu.uanih.gov For instance, studies have explored the synthesis of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, which are structurally related to the triazolone core and have shown promising urease inhibition and antioxidant activities. nih.gov

A second, highly significant research trajectory is in the development of energetic materials . The derivative 3-nitro-1,2,4-triazol-5-one (NTO) has garnered substantial attention as an insensitive high explosive. semanticscholar.orgtandfonline.com A key characteristic of NTO is its remarkable thermal stability and insensitivity to impact, friction, and shock, making it a safer alternative to conventional explosives like RDX and HMX. tandfonline.comenergetic-materials.org.cn Research in this area focuses on:

Synthesis and Optimization: Developing efficient, high-yield synthesis routes for NTO from inexpensive starting materials. tandfonline.comscirp.org

Performance and Characterization: Studying its detonation properties, density, and thermal decomposition mechanisms. semanticscholar.orgtandfonline.com New crystal forms, such as γ-NTO, are being investigated for enhanced performance. rsc.org

Formulation and Derivatives: Creating energetic salts by reacting NTO with organic bases (e.g., guanidine, aminoguanidine) to fine-tune properties like density and stability. acs.org Research also explores its use in polymer-bonded explosives (PBXs). researchgate.net

Environmental Fate: Investigating the abiotic and biological transformation of NTO in the environment. Studies show it can be reduced to 3-amino-1,2,4-triazol-5-one (ATO), and the reactions of both compounds on mineral surfaces like ferrihydrite and birnessite are being explored to understand its natural attenuation. rsc.orgnih.gov

This dual focus on both biological activity and materials science underscores the versatility and importance of the this compound scaffold in modern chemical research.

Data Tables

Table 1: Physicochemical Properties of 3-Nitro-1,2,4-triazol-5-one (NTO)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₂N₄O₃ | semanticscholar.org |

| Crystal Density | 1.93 g/cm³ | tandfonline.comacs.org |

| Heat of Formation | -101.1 kJ/mol | acs.org |

| Acidity (pKa1) | 3.67 - 3.76 | acs.orgrsc.org |

| Appearance | White to pale yellow crystalline solid | semanticscholar.org |

Table 2: Selected Research Applications of this compound Derivatives

| Derivative Type | Research Area | Investigated Activity/Application | Reference |

|---|---|---|---|

| 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones | Medicinal Chemistry | Antimicrobial, Antitumor | nih.gov |

| 1,3,4-Trisubstituted-4,5-dihydro-1H-1,2,4-triazol-5-ones | Medicinal Chemistry | Antibacterial, Antitumor, Anti-HIV | nih.gov |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | Energetic Materials | Insensitive High Explosive | semanticscholar.orgtandfonline.com |

| Energetic Salts of NTO (e.g., with guanidinium) | Energetic Materials | Modification of explosive properties | acs.orgresearchgate.net |

| 3-Amino-1,2,4-triazol-5-one (ATO) | Environmental Chemistry | NTO transformation product | rsc.orgnih.gov |

| Thiazolo[3,2-b]-1,2,4-triazol-5(6H)-one derivatives | Medicinal Chemistry | Analgesic, Anti-inflammatory | zsmu.edu.ua |

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HN3O/c6-2-3-1-4-5-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTUWBLTRPRXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-72-1 | |

| Record name | 3H-1,2,4-Triazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-TRIAZOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUN2LH5NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 1,2,4 Triazol 5 One Architectures

Direct Synthesis of the 1,2,4-Triazol-5-One Core Structure

The construction of the fundamental this compound ring system can be achieved through various synthetic approaches, ranging from classical condensation and cyclization reactions to more modern, environmentally conscious methods.

Conventional Cyclization and Condensation Reactions

Traditional methods for the synthesis of the this compound core often rely on the cyclization of suitable acyclic precursors. A common and long-standing approach involves the reaction of hydrazides or their derivatives with compounds containing a reactive carbonyl group or its equivalent. For instance, the condensation of hydrazides with isocyanates or isothiocyanates can lead to the formation of semicarbazide (B1199961) or thiosemicarbazide (B42300) intermediates, which can then be cyclized under thermal or acidic/basic conditions to yield the desired triazolone ring.

Another prevalent strategy involves the use of amidrazones. The cyclization of amidrazones with carbonyl compounds is a well-established method for constructing the 1,2,4-triazole (B32235) framework. mdpi.com Similarly, one-pot, two-step processes have been developed for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles starting from the in situ formation of an amide from a carboxylic acid and an amidine, followed by reaction with a monosubstituted hydrazine (B178648) and subsequent cyclization. nih.gov Furthermore, a versatile one-pot reaction for producing 3,5-disubstituted 1,2,4-triazoles utilizes the 1,3-dipolar cycloaddition of a nitrilimine, generated in situ from a hydrazonoyl hydrochloride, with an oxime derived from an aldehyde. frontiersin.org

The following table summarizes some conventional methods for the synthesis of 1,2,4-triazole derivatives.

| Starting Materials | Reagents/Conditions | Product Type |

| Hydrazides and Isocyanates/Isothiocyanates | Heat, Acid/Base | 1,2,4-Triazol-5-ones |

| Amidrazones and Carbonyl Compounds | Various | 1,2,4-Triazoles |

| Carboxylic Acids, Amidines, and Hydrazines | One-pot | 1,3,5-Trisubstituted-1,2,4-triazoles |

| Hydrazonoyl Hydrochlorides and Aldehydes | Triethylamine | 3,5-Disubstituted-1,2,4-triazoles |

Environmentally Benign and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. researchgate.netresearchgate.net This trend has also impacted the synthesis of 1,2,4-triazole systems, with researchers exploring alternative energy sources and solvent systems to minimize environmental impact. mdpi.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. The synthesis of 1,2,4-triazoles from hydrazines and formamide, for example, can be efficiently achieved under microwave irradiation without the need for a catalyst. mdpi.com Ultrasound-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of 1,2,4-triazole derivatives, offering improved yields and reduced reaction times compared to conventional heating methods. mdpi.com

Electrochemical methods also present a green alternative for the synthesis of fused 1,2,4-triazole systems. A reagent-free intramolecular dehydrogenative C–N cross-coupling reaction has been developed under mild electrolytic conditions to efficiently produce 1,2,4-triazolo[4,3-a]pyridines and related heterocycles. rsc.org This atom- and step-economical one-pot process is compatible with various functional groups and can be performed on a gram scale. rsc.org

The principles of green chemistry, such as atom economy and the use of less hazardous solvents, are increasingly being incorporated into the synthesis of 1,2,4-triazoles, paving the way for more sustainable production of these important compounds. mdpi.comresearchgate.net

Regioselective Functionalization of the this compound Scaffold

Once the this compound core is assembled, its further derivatization is crucial for modulating its physicochemical and biological properties. Regioselective functionalization of the different positions of the triazole ring—namely, the nitrogen and carbon atoms—is a key aspect of this process.

N-Alkylation and N-Acylation Strategies

The nitrogen atoms of the this compound ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. The regioselectivity of these reactions is often a critical consideration, as different N-substituted isomers can exhibit distinct properties. The alkylation of 1,2,4-triazole with alkyl halides in the presence of a base can lead to a mixture of N1 and N4-alkylated products. tandfonline.com However, the use of specific bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to favor the formation of 1-substituted-1,2,4-triazoles with high regioselectivity. tandfonline.com Research has shown that the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides using various bases consistently affords the 1- and 4-alkylated isomers in a roughly 90:10 ratio. tandfonline.com

N-acylation is another important transformation for introducing functional groups onto the triazole nitrogen. This is typically achieved by reacting the triazolone with an acyl chloride or anhydride (B1165640) in the presence of a base. These N-acylated derivatives can serve as versatile intermediates for further synthetic manipulations.

The following table provides examples of reagents used in N-alkylation and N-acylation of 1,2,4-triazoles.

| Reaction Type | Reagents | Outcome |

| N-Alkylation | Alkyl halides, Base (e.g., K2CO3, DBU) | N1 and/or N4-alkylated products |

| N-Acylation | Acyl chlorides, Anhydrides, Base | N-acylated triazoles |

Substitution Reactions at Carbon Centers (e.g., C3)

Functionalization at the carbon atoms of the this compound ring, particularly at the C3 position, allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of this scaffold. Various synthetic strategies have been developed to achieve C3-substitution.

One common approach involves the construction of the triazole ring from precursors that already contain the desired C3-substituent. For example, the reaction of differently substituted hydrazides with thiourea (B124793) and dimethyl sulfate (B86663) in a one-pot reaction can yield 5-substituted 3-amino-1,2,4-triazoles. mdpi.com Similarly, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be prepared from succinic anhydride, aminoguanidine (B1677879) hydrochloride, and various amines. researchgate.net

Direct functionalization of a pre-formed triazole ring at the C3 position is also possible. For instance, 5-methyl-1,2,4-triazoles can be further functionalized at the methyl group via α-lithiation followed by reaction with an electrophile. nih.gov This allows for the elongation of the C3-substituent.

The following table highlights methods for introducing substituents at the C3 position of the 1,2,4-triazole ring.

| Method | Precursors/Reagents | Resulting C3-Substituent |

| Ring Synthesis | Substituted hydrazides, Thiourea, Dimethyl sulfate | Amino group |

| Ring Synthesis | Succinic anhydride, Aminoguanidine hydrochloride, Amines | Propanamide derivatives |

| Post-synthetic Modification | 5-Methyl-1,2,4-triazole, n-BuLi, Electrophile | Extended alkyl chains |

Synthesis of Schiff Bases and Related Imine Derivatives

The introduction of an amino group onto the this compound ring, typically at the C3 or N4 position, opens up avenues for the synthesis of Schiff bases (imines). These derivatives are formed through the condensation reaction between the amino-triazole and an aldehyde or ketone. Schiff bases derived from 1,2,4-triazoles are of significant interest due to their diverse biological activities. researchgate.netnih.gov

The synthesis of these imine derivatives is generally straightforward. For example, 5-substituted-4-amino-1,2,4-triazol-3-one compounds can be reacted with various aldehydes, such as 4-imidazole carboxyaldehyde, to yield the corresponding Schiff bases. researchgate.net Similarly, 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be condensed with a range of substituted benzaldehydes. nih.gov The resulting Schiff bases can be further modified; for instance, treatment with formaldehyde (B43269) and morpholine (B109124) can lead to the formation of Mannich bases. nih.gov

The general reaction for the formation of Schiff bases from amino-triazoles is depicted below:

R-CHO + H₂N-Triazole → R-CH=N-Triazole + H₂O

This reaction provides a versatile platform for linking the this compound core to a wide variety of other chemical moieties, thereby enabling the exploration of a vast chemical space for drug discovery and materials science applications.

Synthesis of Fused Heterocyclic Systems Incorporating this compound

The fusion of a 1,2,4-triazole ring with other heterocyclic systems creates bicyclic and polycyclic architectures with unique chemical properties. Various synthetic methods have been developed to construct these complex molecules.

An electrochemical, reagent-free method has been developed for the intramolecular dehydrogenative C–N cross-coupling to form 1,2,4-triazolo[4,3-a]pyridines and related heterocycles. isres.org This atom- and step-economical one-pot process proceeds under mild electrolytic conditions, efficiently converting commercially available aldehydes and 2-hydrazinopyridines into the desired fused systems. isres.org The protocol is compatible with a wide range of functional groups and is scalable, demonstrating its utility in synthesizing complex molecules. isres.org

A modular, three-step procedure provides access to medicinally relevant bicyclic rsc.orgresearchgate.netsemanticscholar.org-fused triazoles from readily available amino acids and carboxylic acids. acs.org This convergent synthesis allows for the formation of 5-, 6-, and 7-membered rings fused to the triazole core, tolerating a diverse array of substituents, including protected amines and alcohols, halides, and both aromatic and aliphatic groups. acs.org The conditions can be adapted for both small-scale discovery and large-scale development, with options that avoid column chromatography. acs.org

Another approach involves the synthesis of 4-(1H- rsc.orgresearchgate.netsemanticscholar.org-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one through a ring-switching hydrazinolysis reaction. frontiersin.org The process starts with 1H- rsc.orgresearchgate.netsemanticscholar.org-triazole-3-thiol, which is modified in a two-step sequence involving S-alkylation and a one-pot cyclization–condensation to yield an intermediate, 5-ethoxymethylidenethiazolo[3,2-b] rsc.orgresearchgate.netsemanticscholar.orgtriazol-6-one. frontiersin.org This fused intermediate is then treated with hydrazine to yield the final pyrazol-3-one product. frontiersin.org

Earlier work established synthetic routes to other novel fused systems, such as rsc.orgresearchgate.netsemanticscholar.orgTriazolo[5',1':2,3] isres.orgrsc.orgthiazino[6,5-b]quinolines, further expanding the library of available 1,2,4-triazole-based fused heterocycles. nih.gov

| Fused System | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[4,3-a]pyridines | Electrochemical C–N Cross-Coupling | Aliphatic or (hetero)aromatic aldehydes, 2-Hydrazinopyridines | isres.org |

| Bicyclic rsc.orgresearchgate.netsemanticscholar.org-Fused Triazoles | 3-Step Modular Procedure | Amino acids, Carboxylic acids, Acyl hydrazines | acs.org |

| 4-(1H- rsc.orgresearchgate.netsemanticscholar.org-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one | Ring-Switching Hydrazinolysis | 5-Ethoxymethylidenethiazolo[3,2-b] rsc.orgresearchgate.netsemanticscholar.orgtriazol-6-one, Hydrazine | frontiersin.org |

| rsc.orgresearchgate.netsemanticscholar.orgTriazolo[5',1':2,3] isres.orgrsc.orgthiazino[6,5-b]quinolines | Multi-step synthesis | Not specified | nih.gov |

Biocatalytic and Enzymatic Synthetic Routes

The development of environmentally benign synthetic methods has led to the exploration of biocatalytic and bio-inspired systems. While 1,2,3-triazoles are noted for their general insensitivity to enzymatic hydrolase, specific bio-inspired catalytic strategies have been devised for the synthesis of 1,2,4-triazoles. mdpi.com

A notable example is the use of an amine oxidase-inspired catalyst for the practical and regioselective synthesis of 1,2,4-triazole-fused heterocycles. rsc.org This system employs an o-quinone-based enzyme-mimicking catalyst, 1,10-phenanthroline-5,6-dione, in the presence of a Lewis acid co-catalyst (FeCl₃) and uses oxygen as the terminal oxidant. rsc.org The biomimicking protocol couples readily available primary amines and hydrazines in an atom-economical and environmentally friendly manner, producing only water and ammonia (B1221849) as byproducts. rsc.org

The mechanism of this cascade reaction elucidates the role of the o-quinone catalyst in primary amine oxidation, followed by C–N bond formation through a sequence of dynamic transamination, electrocyclization, and secondary amine dehydrogenation. rsc.org This approach affords molecules with significant structural diversity. rsc.org

| Methodology | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Amine Oxidase-Inspired Catalysis | 1,10-Phenanthroline-5,6-dione (catalyst), FeCl₃ (co-catalyst), O₂ (oxidant) | Bio-mimicking, atom-economical, environmentally benign, forms fused heterocycles. | rsc.org |

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) have become powerful tools in organic synthesis for their efficiency, ability to reduce waste, and capacity to quickly generate libraries of complex molecules from simple starting materials. semanticscholar.org

A simple and efficient one-pot, three-component strategy has been developed for the preparation of rsc.orgresearchgate.netsemanticscholar.orgtriazolo[4,3-a]pyrimidine derivatives. semanticscholar.org This reaction utilizes 5-amino-1-phenyl-1H-1,2,4-triazoles, various aromatic aldehydes, and ethyl acetoacetate (B1235776) with a catalytic amount of (3-Aminopropyl)triethoxysilane (APTS). semanticscholar.org The methodology is compatible with a range of aromatic aldehydes bearing either electron-donating or electron-withdrawing substituents, providing good yields of the target compounds. semanticscholar.org

Another versatile approach is a one-pot, two-component method for synthesizing 1,3-disubstituted 1,2,4-triazoles from N-Methylimidazole and hydrazonoyl chlorides. researchgate.net This reaction proceeds without significant sensitivity to steric or electronic factors, affording the triazole rings in high yields. researchgate.net

Higher-order MCRs have also been designed, such as a one-pot, six-component reaction to produce novel linked 1,5-disubstituted tetrazole-1,2,3-triazole hybrids. This complex cascade process involves three sequential reactions: a Ugi-azide reaction, a bimolecular nucleophilic substitution (Sₙ2), and a copper-catalyzed alkyne–azide cycloaddition (CuAAC). The protocol is noted for its high atom and step-economy, forming six new bonds in a single operation under mild conditions.

Furthermore, a high-yielding one-pot multicomponent synthesis of pyrazolyl- rsc.orgresearchgate.netsemanticscholar.orgtriazole derivatives has been developed using polyfunctionalized triazoles, DMF-DMA, acetophenone, and other reagents in ortho-phosphoric acid. mdpi.com

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| One-Pot, Three-Component | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate | 10 mol% APTS | rsc.orgresearchgate.netsemanticscholar.orgtriazolo[4,3-a]pyrimidine derivatives | semanticscholar.org |

| One-Pot, Two-Component | N-Methylimidazole, Hydrazonoyl chlorides | Not specified | 1,3-Disubstituted 1,2,4-triazoles | researchgate.net |

| One-Pot, Six-Component | Isocyanide, Aldehyde, Amine, Sodium Azide, Propargyl Bromide, Terminal Alkyne | Ugi-azide/Sₙ2/CuAAC cascade | 1,5-Disubstituted tetrazole-1,2,3-triazole hybrids | |

| One-Pot, Multi-Component | Polyfunctionalized triazoles, DMF-DMA, Acetophenone, Ethyl cyanoacetate | ortho-Phosphoric acid (85%) | Pyrazolyl- rsc.orgresearchgate.netsemanticscholar.orgtriazole derivatives | mdpi.com |

Mechanistic Studies and Reactivity Profiling of 1,2,4 Triazol 5 One Compounds

Decomposition Pathways and Energetic Release Mechanisms

The decomposition of 1,2,4-triazol-5-one derivatives is a complex process that can be initiated by various external stimuli, leading to the release of energy.

Thermal decomposition studies of NTO, a prominent derivative, reveal intricate pathways. Under rapid heating conditions, such as transient pyrolysis using a pulsed infrared laser, the initial observed product is carbon dioxide (CO₂). Evidence suggests that CO₂ is formed via a bimolecular oxygenation of the carbonyl group by the nitro group of an adjacent NTO molecule. This contrasts with mechanisms proposed from slow heating experiments capes.gov.br.

More detailed theoretical investigations using density functional theory (DFT) have explored various pyrolysis pathways. These studies indicate that the C—NO₂ bond cleavage is a significant initial step, often followed by radical recombination. For instance, the homolytic cleavage of the C—NO₂ bond, with an energy barrier of approximately 216.9 kJ/mol (corresponding to 523 K), has been identified as a primary pathway. Subsequent reactions can involve nitric oxide (NO) promoting ring-opening, ultimately yielding products like HNCO, N₂O, and CO sioc-journal.cn.

Simulations using ReaxFF molecular dynamics have also identified key intermediates and final products during thermal decomposition. Major gaseous products identified include H₂O, CO₂, N₂, NH₃, H₂, and CH₄. The simulations suggest that intermediates such as C₂HO₃N₄ are formed early, with N₂ being a primary final gaseous product. The decomposition onset temperature for NTO has been reported around 483 K researchgate.net.

Table 1: Key Products and Pathways in NTO Thermal Decomposition

| Decomposition Stimulus | Primary Initial Step | Key Intermediates/Products | Reference |

| Rapid Heating (Pyrolysis) | Bimolecular oxygenation of carbonyl by nitro group | CO₂ | capes.gov.br |

| Theoretical (DFT) | Homolytic cleavage of C—NO₂ bond | NO, HNCO, N₂O, CO | sioc-journal.cn |

| ReaxFF MD Simulations | Formation of C₂HO₃N₄ intermediates | H₂O, CO₂, N₂, NH₃, H₂, CH₄ (final gaseous products) | researchgate.net |

| General consensus | C-NO₂ bond cleavage or H transfer followed by C-NO₂ rupture | NO₂ radicals (triggering autocatalysis) | aiaa.org |

Under shock loading, the decomposition mechanisms of NTO are also complex and can be elucidated through reactive molecular dynamics (ReaxFF-MD) simulations. Studies indicate that prior to molecular decomposition, NTO molecules can aggregate into clusters ((C₂H₂O₃N₄)n). Decomposition then initiates after dissociation from these clusters. Dominant initial pathways include the elimination of NO₂ and the cleavage of the heterocyclic skeleton. Intermolecular hydrogen transfer has also been observed as a contributing factor, rather than intramolecular transfer mdpi.comnih.gov. The parameterization of ReaxFF force fields is critical for accurately simulating these shock-induced reactions, providing atomistic details of complex mechanisms in energetic materials mdpi.comnih.gov.

The photolysis of NTO in simulated sunlight is a significant environmental degradation pathway, particularly in surface waters. This process is influenced by dissolved oxygen, which increases the photolysis rate. NTO is known to produce singlet oxygen (¹O₂) during photolysis, and this reactive oxygen species plays a role in its degradation. The reaction of NTO with singlet oxygen leads to the formation of nitrite, which is produced in a nearly stoichiometric yield. Major photolysis products include ammonium (B1175870), nitrite, and nitrate (B79036) acs.orgresearchgate.net.

The apparent quantum yield of NTO photolysis is dependent on pH, decreasing as pH increases. Bimolecular reaction rate constants have been measured for NTO with singlet oxygen and hydroxyl radicals, indicating high reactivity with the latter acs.orgresearchgate.net. Environmental half-lives for NTO photolysis in surface waters are predicted to range from 1.1 to 5.7 days acs.orgresearchgate.net.

Table 2: Photolytic Degradation of NTO

| Condition | Key Reactive Species | Major Products | Rate Influences | Environmental Half-life | Reference |

| Simulated Sunlight | Singlet Oxygen (¹O₂) | Ammonium, Nitrite, Nitrate | Dissolved oxygen increases rate; pH dependent | 1.1 – 5.7 days | acs.orgresearchgate.net |

| Reaction with ¹O₂ | - | Nitrite (high yield) | - | - | acs.orgresearchgate.net |

| Reaction with •OH | - | - | Rate constant: (3.28 ± 0.23) × 10¹⁰ M⁻¹ s⁻¹ | - | acs.orgresearchgate.net |

Oxidative and Reductive Transformations of this compound Derivatives

The redox chemistry of this compound derivatives is relevant to their environmental fate and potential transformation in various chemical environments.

While specific detailed mechanisms for the abiotic reduction of this compound derivatives are less extensively detailed in the provided search results compared to their decomposition, general principles of nitro-group reduction can be inferred. Nitroaromatic and nitroheterocyclic compounds are known to undergo reduction under various abiotic conditions, often involving electron transfer from reductants like zero-valent metals (e.g., iron) or through electrochemical processes. These reductions typically convert the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) functionalities. Such transformations are critical in understanding the environmental persistence and fate of these compounds semanticscholar.org.

Following reduction, the resulting intermediates can be further transformed through oxidation. For instance, if a nitro group is reduced to an amino group, this amine can be susceptible to oxidation. In the context of NTO photolysis, the formation of singlet oxygen and hydroxyl radicals can lead to the oxidation of various organic moieties. The specific oxidation pathways of reduced this compound intermediates would depend on the nature of the intermediate and the oxidizing agents present. For example, in wastewater treatment using UV/H₂O₂ systems, hydroxyl radicals are potent oxidants that can mineralize organic compounds, including nitrogen-containing heterocycles like NTO, ultimately leading to products such as nitrate and ammonium newhaven.edu.

The provided literature primarily focuses on the decomposition and photolysis of NTO, with less direct information on the specific abiotic reduction and subsequent oxidation of other this compound derivatives. However, the general reactivity patterns of nitro-heterocyclic compounds suggest that such transformations are plausible and would be influenced by the specific substituents on the triazolone ring.

Compound Name Table:

| Common Name / Abbreviation | Full Chemical Name |

| NTO | 3-Nitro-1,2,4-triazol-5-one |

| RDX | Hexahydro-1,3,5-trinitro-1,3,5-triazine |

| HMX | Hexahydro-1,3,5-trinitro-1,3,5-triazine |

| TNT | 2,4,6-Trinitrotoluene |

| DNAN | 2,4-Dinitroanisole |

| NQ | Nitroguanidine |

| TO | This compound (or 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one) |

| FOX-7 | 1,1-Diamino-2,2-dinitroethylene |

Acid-Base Equilibria and Proton Transfer Mechanisms

1,2,4-Triazole (B32235) derivatives, including those featuring a 5-oxo group, exhibit amphoteric characteristics, meaning they can act as both weak acids and weak bases. The parent 1,2,4-triazole molecule has a pKa of approximately 10.26 for deprotonation of the N-H bond and a pKa of approximately 2.45 for the protonated species (triazolium ion) wikipedia.org. This amphoteric nature arises from the presence of nitrogen atoms with varying electron densities and the potential for protonation or deprotonation.

Tautomerism is a significant factor in the acid-base behavior and proton transfer mechanisms of 1,2,4-triazole derivatives wikipedia.orgnih.govtubitak.gov.trresearchgate.netthieme-connect.deresearchgate.net. These compounds can exist in different tautomeric forms, where a proton can migrate between nitrogen atoms within the ring or to/from exocyclic groups. For example, 1,2,4-triazoles can exist in 1H- and 4H- tautomeric forms, with the 1H-tautomer generally being more stable nih.govthieme-connect.de. The presence of the 5-oxo group can lead to keto-enol tautomerism, further complicating the proton transfer landscape. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study these tautomeric equilibria, relative stabilities, and proton affinities, providing insights into reaction mechanisms involving proton transfers tubitak.gov.trnii.ac.jp. The ability to undergo proton transfer is crucial for their role in various chemical and biological processes nii.ac.jppnas.orgrsc.org.

Table 1: Acid-Base Properties of 1,2,4-Triazole and Derivatives

| Compound Name | pKa (Deprotonation) | pKa (Protonation) | Notes | Source |

| 1,2,4-Triazole | 10.26 | 2.45 | Amphoteric; 1H-tautomer is more stable | wikipedia.org |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | ~3.76 | N/A | Weak acid; labile N–H bond | infona.pl |

| 1,2,4-Triazole (general) | N/A | ~2.19 | Protonated species pKa | thieme-connect.de |

| 1,2,4-Triazole derivatives (general) | Varies | Varies | Tautomerism influences proton transfer | tubitak.gov.trnii.ac.jp |

Corrosion Mechanisms Induced by this compound Species

1,2,4-Triazole derivatives, including those with the 5-oxo functionality, have demonstrated significant potential as corrosion inhibitors for various metals, particularly mild steel and copper, in aggressive acidic environments bohrium.commdpi.comresearchgate.netacs.org. The mechanism by which these compounds protect metal surfaces is primarily attributed to their adsorption onto the metal, forming a protective barrier that hinders the electrochemical corrosion processes.

The adsorption of triazole derivatives on metal surfaces is influenced by the presence of heteroatoms (nitrogen, oxygen, sulfur) and pi-electron systems within their molecular structure mdpi.comresearchgate.net. These features facilitate strong interactions with the metal surface, often through chemisorption or physisorption, or a combination of both mdpi.com. For example, the adsorption of 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) on mild steel in HCl solution follows Langmuir's adsorption isotherm, indicating monolayer formation mdpi.com. The free Gibbs energy of adsorption for EMTP suggests a mixed physisorption and chemisorption mechanism mdpi.com.

In acidic media, corrosion typically involves anodic dissolution of the metal and cathodic evolution of hydrogen. Triazole-based inhibitors can interfere with these processes. Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions, or primarily blocking active sites on the metal surface bohrium.comresearchgate.netacs.org. Electrochemical impedance spectroscopy (EIS) further supports this by showing an increase in impedance parameters in the presence of the inhibitor, indicative of surface film formation and increased resistance to charge transfer bohrium.comacs.org.

The specific derivative and its substituents play a crucial role in the inhibition efficiency. For instance, 5-hexylsulfanyl-1,2,4-triazole (HST) showed high inhibition efficiency for carbon steel in HCl, with its effectiveness increasing with concentration bohrium.com. Similarly, 3,5-diamino-1,2,4-triazole (DAT) was found to be an effective inhibitor for copper in nitric acid, with inhibition efficiency increasing with concentration and changes in impedance parameters indicating adsorption and protective film formation researchgate.net.

In the case of 3-nitro-1,2,4-triazol-5-one (NTO), its interaction with mild steel can be complex. While NTO is acidic, its adsorption on the Fe(110) surface can occur in a nitro-dissociation manner. Under catalytic conditions, NTO and its anion can undergo a "nitro-to-amino" reaction. The surface species generated by this reaction, such as *O and *OH, can act as corrosion precursors, initially exacerbating iron oxide formation. However, the resulting corrosion products and azole rings can eventually form a protective barrier, mitigating the corrosion rate x-mol.net.

Table 2: Corrosion Inhibition Performance of Triazole Derivatives

| Inhibitor Compound | Metal Protected | Corrosive Medium | Primary Mechanism(s) | Inhibition Efficiency (Typical) | Source |

| 5-hexylsulfanyl-1,2,4-triazole (HST) | Carbon Steel | 1.0 M HCl | Adsorption (Chemisorption), Mixed-type inhibition, Blocking active sites | Up to 97% | bohrium.com |

| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | Mild Steel | 1.0 M HCl | Adsorption (Physisorption & Chemisorption), Protective layer formation, Langmuir isotherm | Up to 97% | mdpi.com |

| 3,5-diamino-1,2,4-triazole (DAT) | Copper | 2 M HNO₃ | Adsorption, Protective film formation, Mixed-type inhibition | Increases with concentration | researchgate.net |

| 1H-1,2,4-Triazol-l-yl-methyl-2-(4-chlorophenoxy) Acetate (TMCA) | Mild Steel | Sulfuric Acid | Adsorption, Mixed-type inhibition | Good agreement across methods | acs.org |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | Mild Steel | N/A | Adsorption, Nitro-to-amino reaction, Protective layer formation (complex mechanism) | Mitigates corrosion rate | x-mol.net |

General Reactivity of Substituted this compound Systems

The 1,2,4-triazole ring system, including its 5-oxo derivatives, is amenable to a variety of chemical transformations, allowing for the synthesis of diverse functionalized compounds. The inherent electronic properties of the triazole ring dictate its reactivity towards both electrophilic and nucleophilic reagents nih.govthieme-connect.de.

Electrophilic Substitution: Due to the high electron density within the aromatic ring, electrophilic substitution reactions in 1,2,4-triazoles primarily occur at the nitrogen atoms. For instance, N-alkylation and N-acylation are common reactions thieme-connect.de. In 1-substituted triazoles, the H at the C5 position can be sufficiently activated to be removed by organolithium bases, forming triazolyl lithium species that are useful intermediates for substitution reactions at C5 thieme-connect.de.

Nucleophilic Substitution: The carbon atoms in the 1,2,4-triazole ring are π-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions nih.gov. Nucleophilic displacement reactions, particularly the displacement of nitro groups from C-nitro-1,2,4-triazoles, are versatile routes for introducing substituents thieme-connect.de.

Reactivity of Functional Groups: The reactivity of substituted this compound systems is also heavily influenced by the nature of the substituents.

5-Mercapto Derivatives: Compounds such as 5-mercapto-1,2,4-triazoles exhibit reactivity associated with the thiol (-SH) group. These can undergo S-alkylation, S-acylation, and participate in thiol-ene click reactions or nucleophilic substitution reactions with electrophilic synthons like α-bromo-γ-butyrolactone mdpi.comuran.uamdpi.com.

Amino Derivatives: The presence of amino groups, as in 3,5-diamino-1,2,4-triazole, can influence the molecule's basicity and reactivity, potentially participating in condensation or substitution reactions researchgate.net.

Nitro Derivatives: As seen with NTO, the nitro group can undergo reduction reactions, as discussed in the context of corrosion mechanisms x-mol.net.

Synthetic strategies for creating substituted 1,2,4-triazoles are varied, employing methods such as the condensation of acylhydrazines with amides (Pellizzari reaction), reactions of amidine reagents with hydrazine (B178648) salts, and multicomponent reactions thieme-connect.deacs.orgorganic-chemistry.org. These synthetic routes highlight the ease with which the 1,2,4-triazole scaffold can be functionalized, leading to a broad spectrum of derivatives with tailored properties uran.uaorganic-chemistry.org.

Table 3: General Reactivity Patterns of 1,2,4-Triazole Systems

| Reaction Type | Position of Reactivity | Typical Reagents/Conditions | Outcome/Intermediate | Source |

| Electrophilic Substitution | Nitrogen atoms (N) | Alkyl halides, Acyl halides | N-alkylated/N-acylated products | nih.govthieme-connect.de |

| Electrophilic Substitution | C5 position | Organolithium bases | Triazolyl lithium intermediate for substitution | thieme-connect.de |

| Nucleophilic Substitution | Ring Carbon atoms (C) | Nucleophiles (e.g., amines, alkoxides) | Substitution on the triazole ring | nih.gov |

| Nucleophilic Displacement | C-nitro groups | Various nucleophiles | Displacement of nitro group, introduction of new substituents | thieme-connect.de |

| Thiol Reactivity | Sulfur atom (S) | Alkyl halides, Acyl halides, Electrophilic synthons (e.g., maleimides) | S-alkylated/acylated products, fused heterocycles | mdpi.comuran.uamdpi.com |

| Reduction | Nitro group (-NO₂) | Reducing agents | Amino group (-NH₂) | x-mol.net |

Theoretical and Computational Investigations of 1,2,4 Triazol 5 One Chemistry

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations provide fundamental insights into the electronic structure of 1,2,4-Triazol-5-One, enabling the prediction of its reactivity and properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely utilized computational method for investigating molecular geometries, electronic structures, and various properties of chemical compounds. Studies on derivatives of this compound have consistently employed DFT, often in conjunction with methods like Hartree-Fock (HF), to optimize molecular structures and analyze their electronic characteristics rsc.orgepstem.netresearchgate.netnih.govworldscientific.comresearchgate.netresearchgate.netisres.orgderpharmachemica.comresearchgate.netepstem.netacademicjournals.orgktu.edu.trdergipark.org.trepstem.netbohrium.com. For instance, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G**, cc-pVDZ) have been instrumental in optimizing the geometries of this compound derivatives, revealing stable conformations and providing data on bond lengths and angles rsc.orgepstem.netresearchgate.netnih.govresearchgate.netresearchgate.netisres.orgderpharmachemica.comresearchgate.netepstem.netacademicjournals.orgktu.edu.trdergipark.org.trepstem.net. These calculations also allow for the determination of molecular electrostatic potentials (MEPs), which are crucial for understanding charge distribution and reactivity rsc.orgepstem.netderpharmachemica.comresearchgate.netepstem.netktu.edu.tr. Furthermore, DFT has been applied to study the interaction of this compound derivatives with other molecules, such as ammonia (B1221849) and water, to understand complex formation and interaction energies worldscientific.comresearchgate.netresearchgate.netresearchgate.net.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energies)

Molecular orbital analysis, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provides critical information about a molecule's electronic properties, including its reactivity, stability, and potential for charge transfer epstem.netnih.govisres.orgepstem.netacademicjournals.orgdergipark.org.trdergipark.org.trtpcj.org. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical stability and its susceptibility to electronic excitation epstem.netnih.govisres.orgacademicjournals.orgdergipark.org.trtpcj.org. Smaller energy gaps generally correlate with higher reactivity and easier electron transitions rsc.orgisres.orgacademicjournals.orgdergipark.org.tr. Studies have reported HOMO-LUMO energy gaps for various this compound derivatives, with values varying depending on the specific substituents and computational methods used epstem.netnih.govisres.orgacademicjournals.orgdergipark.org.trtpcj.org. For example, one study reported a HOMO-LUMO gap of 4.272 eV calculated at the DFT/B3LYP level with a 6-311G+(d,p) basis set epstem.net. Another study noted that the energy gaps of salts derived from this compound were smaller than their precursor, indicating reduced kinetic stability rsc.org.

Computational Modeling of Reaction Transition States and Energy Barriers

Computational modeling plays a vital role in understanding the mechanisms of chemical reactions involving this compound by identifying transition states and calculating activation energy barriers. Studies on energetic materials based on the 1,2,4-triazole (B32235) scaffold, such as 3-Nitro-1,2,4-triazol-5-one (NTO), have focused on decomposition mechanisms. For instance, research has investigated the C-NO2 homolysis as a probable initial step for unimolecular decomposition mdpi.comnih.gov. Computational studies have also explored reaction pathways for NTO dimer formation, revealing potential energy barriers for the production of CO2 researchgate.net. One study reported a potential energy barrier of 87.8 kcal/mol at the B3LYP/6-31G(d,p) level for a reaction path involving NTO dimer to produce CO2 researchgate.net. Understanding these energy barriers is crucial for predicting reaction rates and pathways.

Molecular Dynamics Simulations for Atomistic Reaction Pathways

Molecular Dynamics (MD) simulations offer a powerful approach to investigate reaction pathways at an atomistic level, providing insights into the dynamic evolution of molecular systems. Reactive force fields, such as ReaxFF, have been employed in MD simulations to study the decomposition mechanisms of energetic materials like NTO under various conditions mdpi.comnih.govresearchgate.netsemanticscholar.orgdntb.gov.uarsc.orgacs.org. These simulations can reveal the sequence of chemical reactions, intermediate products, and the formation of molecular clusters prior to decomposition mdpi.comnih.govresearchgate.net. For example, ReaxFF-MD simulations have shown that NTO molecules can merge into clusters ((C2H2O3N4)n) before dissociation and subsequent decomposition, with NO2 elimination and skeleton heterocycle cleavage identified as dominant initial decomposition mechanisms mdpi.comnih.gov. Ab initio molecular dynamics have also been used to elucidate the mechanism of NTO corrosion toward mild steel, analyzing reactions involving proton participation and interactions with metal surfaces rsc.org.

Intermolecular Interaction Analysis in Monomers and Aggregates

The analysis of intermolecular interactions is fundamental to understanding how molecules of this compound aggregate and interact with their environment. DFT calculations have been used to study these interactions, including hydrogen bonding and van der Waals forces, in various contexts worldscientific.comresearchgate.netresearchgate.netepstem.netktu.edu.trresearchgate.netresearchgate.netui.ac.idresearchgate.netsioc-journal.cn. Studies on NTO dimers have identified six stable dimer structures and calculated intermolecular interaction energies, with the greatest corrected interaction energy reported as -53.66 kJ/mol sioc-journal.cn. Natural Bond Orbital (NBO) analysis is often employed in conjunction with DFT to reveal the origin of these interactions, highlighting the significant contribution of hydrogen bonds worldscientific.comepstem.netktu.edu.trsioc-journal.cn. For instance, NTO-NH3 complexes showed a greatest corrected intermolecular interaction of -37.58 kJ/mol, with strong hydrogen bonds dominating the interaction energies researchgate.net. The analysis of intermolecular interactions between NTO and other molecules, such as metal ions (Li+, Na+, Be2+, Mg2+), has also been conducted to understand their impact on explosive sensitivity, with findings indicating that interactions with metal ions can reduce sensitivity ui.ac.id.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are extensively used to predict and correlate spectroscopic parameters of this compound and its derivatives, aiding in their characterization and comparison with experimental data. Theoretical calculations of vibrational frequencies (IR and Raman spectra) are commonly performed using DFT and HF methods, with results often scaled and compared to experimental spectra epstem.netresearchgate.netresearchgate.netisres.orgderpharmachemica.comepstem.netacademicjournals.orgktu.edu.trdergipark.org.trepstem.netresearchgate.net. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C NMR) are predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, and these theoretical values are correlated with experimental data through regression analysis epstem.netresearchgate.netisres.orgderpharmachemica.comepstem.netacademicjournals.orgktu.edu.trdergipark.org.trepstem.net. For example, studies have reported good agreement between experimental and theoretical NMR chemical shifts for various this compound derivatives epstem.netisres.orgacademicjournals.orgepstem.net. UV-Vis absorption spectra are also predicted using Time-Dependent DFT (TD-DFT) calculations isres.orgktu.edu.trdergipark.org.tr.

Crystallographic Analysis and Solid State Characteristics of 1,2,4 Triazol 5 One Derivatives

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the principal technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For 1,2,4-triazol-5-one derivatives, SCXRD analysis has been instrumental in confirming molecular structures, elucidating conformational preferences, and understanding supramolecular assembly. asianpubs.orgresearchgate.netmdpi.com Good quality single crystals suitable for diffraction studies are often obtained through methods like slow evaporation from solvents such as ethanol (B145695) or dimethylformamide (DMF). asianpubs.orgbit.edu.cnmdpi.com

The molecular structure of this compound features a five-membered heterocyclic ring that is typically planar. wikipedia.org The bond lengths and angles within the triazole ring are generally within normal ranges, though conjugation effects can be observed. asianpubs.orgnih.gov For instance, in one derivative, the C7-N1 bond length of 1.372(3) Å is shorter than a typical C-N single bond, indicating conjugation with the N2-C8 double bond. asianpubs.org

Table 1: Selected Geometrical Parameters for a this compound Derivative Data for 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one.

| Parameter | Value | Reference |

|---|---|---|

| C7-N1 Bond Length | 1.372(3) Å | asianpubs.org |

| Dihedral Angle (Triazole/Phenyl 1) | 97.4° | asianpubs.org |

| Dihedral Angle (Triazole/Phenyl 2) | 76.7° | asianpubs.org |

| Dihedral Angle (Phenyl 1/Phenyl 2) | 40.1° | asianpubs.org |

The arrangement of molecules within the crystal lattice, or crystal packing, is dictated by the interplay of various intermolecular forces. The crystal system and unit cell parameters, determined by SCXRD, provide a fundamental description of this packing. Derivatives of this compound have been found to crystallize in several crystal systems, including monoclinic and triclinic. asianpubs.orgbit.edu.cnmdpi.com For example, this compound (TO) itself crystallizes in the monoclinic system with the space group Pn. bit.edu.cn The energetic material 3-nitro-1,2,4-triazol-5-one (NTO) has a newly discovered polymorph, γ-NTO, which also belongs to the monoclinic space group Pc, with eight molecules in the unit cell. rsc.org These packing arrangements can lead to the formation of extensive three-dimensional networks. asianpubs.orgasianpubs.org

Table 2: Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| C17H15N3OCl2 | Monoclinic | P2(1)/n | a = 8.1479(17) Å, b = 7.9177(17) Å, c = 25.774(5) Å, β = 92.976(4)° | asianpubs.orgasianpubs.org |

| C18H19N3O3 | Monoclinic | P21/c | a = 12.5396(19) Å, b = 9.1840(14) Å, c = 14.041(2) Å, β = 96.613(3)° | nih.gov |

| γ-NTO | Monoclinic | Pc | - | rsc.org |

| C17H11N5S | - | - | - | mdpi.com |

Detailed Analysis of Intermolecular Interactions in the Solid State

The stability and structure of the crystalline state are governed by a hierarchy of non-covalent interactions. acs.org For this compound derivatives, hydrogen bonding and π-π stacking are particularly significant in directing the supramolecular architecture. asianpubs.org

Aromatic and heteroaromatic rings, such as the triazole ring and any phenyl substituents, frequently engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, are crucial for stabilizing the crystal structures of many this compound derivatives. asianpubs.orgrsc.org In the crystal structure of 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one, an extensive three-dimensional network is observed, which is stabilized by intermolecular face-to-face π-π stacking with a centroid-to-centroid distance of 4.16 Å. asianpubs.org In other triazole derivatives, centrosymmetric π-π stacking interactions have been observed with ring-centroid separations of 3.895 (1) Å and 3.794 (4) Å. researchgate.netnih.gov The presence of π–π stacking interactions can be confirmed by analyzing the shape index and curvedness of Hirshfeld surfaces. mdpi.com

Crystallization Engineering and Polymorphism Studies

Crystallization engineering involves the rational control of crystallization processes to obtain desired solid-state forms with specific properties. This is particularly relevant for this compound derivatives used in various applications. For instance, the energetic material 3-nitro-1,2,4-triazol-5-one (NTO) has been subjected to spherulitic crystallization from a co-solvent system of water and N-methyl-2-pyrrolidone (NMP). researchgate.net This process yields spherical particles, which can improve packability and processability in formulations compared to non-spherical crystals. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for 1,2,4-triazole (B32235) derivatives. ijmtlm.org Different polymorphs of the same compound can have substantially different physical and chemical properties. ijmtlm.org The compound 3-nitro-1,2,4-triazol-5-one (NTO) is known to exhibit polymorphism, with α-NTO, β-NTO, and a more recently discovered γ-NTO form having been identified. rsc.org The γ-NTO polymorph was prepared by a solvent evaporation method and was found to have a crystal density of 1.907 g cm⁻³, which is higher than that of β-NTO and similar to α-NTO. rsc.org The characterization of these different forms is typically performed using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), which can identify unique diffraction patterns and thermal behaviors for each polymorph. ijmtlm.org

Coordination Chemistry of 1,2,4 Triazol 5 One As a Ligand

Ligand Design and Tunability of 1,2,4-Triazol-5-One Derivatives

The versatility of the this compound scaffold lies in its amenability to synthetic modification, which allows for the fine-tuning of its steric and electronic properties as a ligand. Substituents can be introduced at the N1, N4, and C3 positions of the triazole ring, enabling the rational design of ligands for specific applications in areas like catalysis and materials science.

The chemical nature of these substituents significantly influences the structure and magnetic properties of the resulting metal complexes. mdpi.com Functionalization at the N4 position is particularly common as it does not sterically hinder the N1-N2 bridging coordination mode, which is crucial for the formation of polynuclear complexes. mdpi.com For instance, attaching sulfonate groups to a substituent at the N4 position can increase the solubility and stability of the coordination complexes in polar solvents. mdpi.com

Furthermore, the introduction of different functional groups can offer additional coordination sites or lead to different structural motifs. The design and synthesis of bridging ligands are key strategies for creating novel polynuclear complexes with desired magnetic properties. mdpi.com By systematically varying the substituents—from simple alkyl or aryl groups to more complex moieties containing other donor atoms—chemists can control the ligand field strength, the geometry of the resulting metal complexes, and the electronic communication between metal centers in polynuclear systems.

Binding Modes and Coordination Preferences of this compound Ligands

This compound and its derivatives can exhibit a variety of binding modes due to the multiple potential donor atoms: the N1, N2, and N4 atoms of the triazole ring and the exocyclic carbonyl oxygen atom. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the substituents on the triazolone ring, the reaction conditions, and the presence of counter-ions.

Monodentate Coordination: In the simplest mode, the ligand coordinates to a single metal center through one of its nitrogen atoms. While less common for the parent ligand, derivatives can be designed to favor this mode. For instance, in certain ruthenium(III) complexes with 1H-1,2,4-triazole, an unprecedented monodentate coordination through the N2 atom has been observed.

Bidentate Coordination: The ligand can chelate a metal ion using two adjacent donor atoms. A common bidentate mode for 1,2,4-triazole (B32235) derivatives involves coordination through a ring nitrogen and a donor atom from a substituent, such as the sulfur atom in triazole-thiol derivatives. nih.gov For this compound, chelation could occur through the N4 atom and the exocyclic oxygen, or through the N1 and exocyclic oxygen atoms. Some early transition metal complexes have been shown to exhibit η²-coordination of the 1,2,4-triazolato ligands. acs.org

Bridging Coordination: This is a hallmark of 1,2,4-triazole-based ligands, leading to the formation of polynuclear complexes and coordination polymers. The most prevalent bridging mode involves the N1 and N2 atoms of the triazole ring, which act as a short and conjugated pathway connecting two metal centers. mdpi.com This N1-N2 bridge is fundamental in the construction of materials with interesting magnetic properties, such as spin-crossover compounds. mdpi.com

| Binding Mode | Coordinating Atoms | Resulting Structure | Example System |

| Monodentate | N1, N2, or N4 | Mononuclear Complexes | Ruthenium(III) complexes rsc.org |

| Bidentate (Chelating) | N4 and Carbonyl Oxygen | Mononuclear Complexes | Analogous triazole-thiol complexes nih.gov |

| Bridging | N1 and N2 | Polynuclear Chains/Frameworks | Trinuclear transition metal complexes mdpi.com |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in a polar solvent such as ethanol (B145695) or methanol. nih.gov The mixture is often heated under reflux to facilitate the reaction, and the resulting complex precipitates upon cooling or after a change in solvent polarity. ekb.egnih.gov

Structural characterization of these complexes is crucial for understanding their properties and is achieved through a combination of analytical techniques:

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, the crystal structure of a silver(I) complex with the analogous 1H-1,2,4-triazole-5(4H)-thione ligand revealed a distorted tetrahedral geometry with coordination through the sulfur atom. nih.gov

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=O group to a lower wavenumber upon complexation indicates its involvement in coordination. Similarly, changes in the vibrational modes of the C=N and N-H bonds of the triazole ring can confirm the participation of the nitrogen atoms in binding to the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

Elemental Analysis: This confirms the empirical formula of the synthesized complexes.

The table below presents typical structural data for a trinuclear metal complex with a bridging 1,2,4-triazole derivative, illustrating the coordination environment.

| Metal Ion | Coordination Geometry | M-N Distance (Å) | M-O (H₂O) Distance (Å) | M···M Distance (Å) |

| Mn(II) | Octahedral (central) | 2.22 - 2.26 | - | 3.86 |

| Mn(II) | Octahedral (terminal) | 2.23 - 2.28 | 2.18 - 2.21 | 3.86 |

| Ni(II) | Octahedral (central) | 2.08 - 2.11 | - | 3.72 |

| Ni(II) | Octahedral (terminal) | 2.10 - 2.14 | 2.06 - 2.07 | 3.72 |

Data derived from analogous trinuclear 1,2,4-triazole complexes. mdpi.com

Influence of Substituents on Coordination Geometry and Stability

Substituents on the this compound ring play a critical role in determining the coordination geometry and stability of the resulting metal complexes. These effects can be broadly categorized as steric and electronic.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the electron density on the donor atoms of the ligand. Electron-donating groups increase the basicity of the nitrogen and oxygen atoms, leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups, such as the nitro group in 3-nitro-1,2,4-triazol-5-one (NTO), decrease the basicity of the donor atoms. researchgate.net The stability of metal complexes is also influenced by various parameters such as the type of metal ion and the solvent used. researchgate.net In some iron(II) spin-crossover complexes, the nature of the substituent (e.g., length and flexibility of an alkyl chain) can influence the strength of intermolecular interactions like hydrogen bonding, which in turn dictates the cooperativity of the spin transition. nih.gov

Electronic and Spectroscopic Properties of this compound Coordination Compounds

The electronic and spectroscopic properties of metal complexes derived from this compound provide valuable insights into their bonding, structure, and potential applications.

Infrared (IR) Spectroscopy: As mentioned, IR spectroscopy is a key tool for identifying ligand coordination. The coordination of the carbonyl oxygen is typically confirmed by a negative shift (to lower frequency) of the ν(C=O) stretching band. Coordination through the triazole nitrogen atoms leads to shifts in the ν(C=N) and other ring vibration bands. nih.gov The appearance of new bands in the far-IR region (typically 400-500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ripublication.com

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of these complexes are characterized by two main types of electronic transitions:

Ligand-centered transitions: These are typically high-energy π → π* and n → π* transitions within the triazolone ring, usually observed in the ultraviolet region.

d-d transitions and Charge-transfer bands: In complexes with transition metals having partially filled d-orbitals, weaker d-d transitions are observed in the visible region. libretexts.org The position and intensity of these bands are indicative of the coordination geometry (e.g., octahedral or tetrahedral) and the ligand field strength. More intense ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands can also be present, often obscuring the d-d transitions.

Magnetic Properties: For complexes containing paramagnetic metal ions, magnetic susceptibility measurements provide information about the number of unpaired electrons and the magnetic interactions between metal centers in polynuclear species. The N1-N2 bridge of the 1,2,4-triazole ring is known to be an efficient pathway for mediating magnetic superexchange interactions, which can be either ferromagnetic or antiferromagnetic depending on the metal ions and the geometry. mdpi.com For example, studies on trinuclear complexes with triazole bridges have shown dominant intramolecular antiferromagnetic interactions. mdpi.com

| Spectroscopic Technique | Observed Feature | Information Deduced |

| Infrared (IR) | Shift in ν(C=O), ν(C=N) bands | Identification of coordinating atoms (O, N) |

| New bands in far-IR region | Confirmation of M-N and M-O bond formation | |

| UV-Visible (UV-Vis) | Bands in the visible region | d-d transitions, coordination geometry |

| Intense bands in UV/Vis | Ligand-centered transitions, charge-transfer bands | |

| Magnetic Susceptibility | Effective magnetic moment (μ_eff) | Spin state of the metal ion, magnetic coupling |

Supramolecular Chemistry Leveraging 1,2,4 Triazol 5 One Scaffolds

Self-Assembly Principles and Directed Molecular Recognition

The foundation of supramolecular chemistry lies in the principles of self-assembly, where molecular components spontaneously organize into ordered structures. kinampark.com The instructions for this assembly are encoded within the structural motifs of the individual molecules. kinampark.com The 1,2,4-triazol-5-one scaffold is an excellent participant in these processes due to its distinct combination of hydrogen bond donors (N-H groups), hydrogen bond acceptors (N atoms and the C=O group), and an aromatic π-system. researchgate.netjksus.org

Directed molecular recognition is achieved by tailoring the triazol-5-one scaffold with specific functional groups. This allows for the selective binding of target molecules or ions. The triazole ring's unique electronic properties and the strategic placement of interaction sites enable it to bind with a variety of enzymes and receptors within biological systems. researchgate.net For instance, derivatives of 1,2,4-triazole (B32235) have been designed as inhibitors for enzymes like carbonic anhydrase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), where recognition is driven by specific non-covalent interactions with key amino acid residues in the enzyme's active site. nih.govnih.gov This targeted binding underscores the scaffold's utility in creating molecules with precise recognition capabilities. The pyrazolo[5,1-c] researchgate.netnih.govacs.orgtriazole system, which fuses pyrazole and 1,2,4-triazole rings, combines the biologically active features of both scaffolds, highlighting the potential for creating derivatives with specific biological targets. nih.govnih.gov

Construction of Supramolecular Architectures (e.g., receptors, enzyme models, nanometer materials)

The 1,2,4-triazole ring is a valuable building block for constructing a diverse range of supramolecular structures, including artificial receptors, enzyme models, and nanomaterials. researchgate.net The ability of the triazole moiety to engage in multiple non-covalent interactions and coordinate with metal ions is key to assembling these complex architectures. researchgate.netmdpi.com

Receptors: Triazole-based scaffolds have been successfully used to create artificial receptors for both cations and anions. researchgate.net The strategic arrangement of hydrogen bond donors and acceptors, along with the electron-rich cavity of the triazole ring, allows for the selective binding of specific guest ions. For example, multicomponent crystals have been formed using imidazole-based drugs and coformers, demonstrating how different molecular species can interact to form complex supramolecular architectures. nih.gov

Enzyme Models and Catalysts: The triazole nucleus is also employed in designing enzyme models and supramolecular catalysts. researchgate.net By mimicking the active sites of natural enzymes, these synthetic constructs can facilitate chemical reactions with enhanced efficiency and selectivity.

Nanometer Materials: In materials science, 1,2,4-triazole derivatives are used to assemble nanometer-scale materials. researchgate.net By linking metal ions with triazole-containing ligands, researchers have constructed metal-organic frameworks (MOFs) and other coordination polymers with varied dimensionality, from discrete complexes to 3D frameworks. mdpi.comacs.org These materials exhibit interesting properties and have potential applications in areas such as gas storage and catalysis. mdpi.com For instance, a series of hybrid compounds involving silver, 1,2,4-triazole derivatives, and polyoxometalates have been synthesized, resulting in structures ranging from tetranuclear clusters and double calixarene-shaped hexamers to chains and 3D frameworks. acs.org

Role of this compound in Non-Covalent Interactions for Supramolecular Design (e.g., hydrogen bonding, π-stacking, ion-dipole)

The formation and stability of supramolecular assemblies based on the this compound scaffold are governed by a variety of non-covalent interactions. researchgate.net The unique structure of the triazole ring facilitates diverse weak interactions, which are crucial for supramolecular recognition and assembly. researchgate.net

Hydrogen Bonding: Hydrogen bonds are a dominant force in the self-assembly of triazol-5-one derivatives. The ring contains both N-H donor sites and nitrogen atoms that act as acceptors, while the exocyclic carbonyl group provides an additional strong acceptor site. This multiplicity of sites allows for the formation of robust and directional hydrogen-bonded networks. jksus.orgcranfield.ac.uk Theoretical studies on 3-nitro-1,2,4-triazol-5-one (NTO) complexed with hydrogen fluoride revealed strong hydrogen bonds with interaction energies up to -34.155 kJ/mol. nih.gov Similarly, studies on interactions with solvents like DMSO and water show the formation of stable hydrogen-bonded complexes. mjcce.org.mk

| Complex | Interaction Type | Calculated Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|

| 3-Nitro-1,2,4-triazol-5-one (NTO) - Hydrogen Fluoride (HF) | Hydrogen Bond | -34.155 | nih.gov |

| 4H-1,2,4-triazole-3,5-diamine (4TZDA) - DMSO | lpO⋯H-N | -7.10 | mjcce.org.mk |

| 4H-1,2,4-triazole-3,5-diamine (4TZDA) - Water | lpN⋯H-O | -50.5 | mjcce.org.mk |

π-Stacking: The aromatic nature of the 1,2,4-triazole ring enables it to participate in π-π stacking interactions. These interactions, where aromatic rings stack on top of each other, are crucial for stabilizing the crystal packing of triazole-containing compounds and for the formation of larger supramolecular structures. researchgate.netresearchgate.net The interaction energy for π-stacking between a pyridine ring (structurally related to triazole) and a phenylalanine residue in a protein active site has been calculated to be around -3.9 kcal/mol, highlighting the significance of this force in molecular recognition. acs.org Intramolecular π-π stacking has also been observed in metal complexes of bi-(1,2,4-triazole) ligands, influencing their geometry and luminescent properties. rsc.org

| Interacting Rings | System | Ring-Centroid Separation (Å) | Reference |

|---|---|---|---|

| Triazole and Benzene | 1-phenyl-4-(nicotinoyloxymethyl)-1,2,3-triazole | 3.895 | researchgate.net |

| Pyridine and Phenylalanine | Factor Xa - M55124 inhibitor complex | Not specified | acs.org |

Ion-Dipole and Other Interactions: The triazole ring's electron-rich nature and the dipole moment created by its heteroatoms and the carbonyl group facilitate ion-dipole and cation-π interactions. researchgate.net These forces are important for binding charged species. Furthermore, the triazole moiety can engage in other non-covalent interactions like anion-π and halogen bonding, which have gained increasing attention in supramolecular chemistry for their roles in anion binding and the construction of complex assemblies. acs.orgmdpi.com The interplay of these varied interactions is essential for the precise control required in designing functional supramolecular systems. acs.org

Advanced Materials Science Applications of 1,2,4 Triazol 5 One Derivatives

Optoelectronic Materials and Devices

The inherent electron-deficient nature of the 1,2,4-triazole (B32235) system makes its derivatives excellent candidates for materials involved in charge transport and light emission. Their high triplet energies, tunable HOMO/LUMO levels, and good thermal stability are crucial for the performance of various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

1,2,4-Triazole derivatives have found extensive use in organic light-emitting diodes (OLEDs), particularly in phosphorescent OLEDs (PHOLEDs) and polymer light-emitting diodes (PLEDs). They function effectively as host materials, electron-transporting layers (ETLs), and hole-blocking layers (HBLs) due to their ability to facilitate charge balance, confine excitons, and contribute to high luminous efficiencies.

Host Materials: Derivatives such as 2Cz-TAZ-2Cz and 3Cz-TAZ-3Cz , which feature 1,2,4-triazole moieties linked to carbazole (B46965) units, have been developed as bipolar host materials for red PHOLEDs. These compounds exhibit high triplet energies (around 2.65 eV) and bipolar charge transport characteristics, enabling efficient energy transfer to phosphorescent emitters. Optimized devices using 2Cz-TAZ-2Cz as a host achieved a maximum external quantum efficiency (EQE) of 16.60% and a current efficiency of 12.4 cd/A, with notably reduced efficiency roll-off osti.govresearchgate.net. Similarly, CbzTAZ (9-(2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)-9H-carbazole), an ambipolar host with a high triplet energy of 3.1 eV, has been employed in blue PhOLEDs, achieving high current efficiencies of up to 52.1 cd/A and EQEs of 24.4% acs.org. Other triazole-cored triphenylamine (B166846) derivatives have also shown promise as hosts for green PhOLEDs, with triplet energies around 2.77–2.84 eV and EQEs up to 8.1% mdpi.com.

Electron-Transporting and Hole-Blocking Materials: TAZ (3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole) is a well-established material used as an electron-transporting and hole-blocking layer in blue PhOLEDs. Its high triplet energy (2.7 eV) and favorable HOMO/LUMO levels facilitate electron injection and transport while blocking holes, leading to device EQEs up to 17.4% ossila.com. SiTAZ (Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane) also serves as an electron-transporting and hole-blocking material for deep blue PHOLEDs, offering a high triplet energy of 2.84 eV and high electron mobility. Devices incorporating SiTAZ have demonstrated EQEs as high as 15.5% researchgate.netacs.org, with other studies reporting up to 19.0% EQE when used as a host material acs.org. Bipyridyl-substituted triazole derivatives (Bpy-TAZs ) have also shown effective electron-transporting and hole-blocking capabilities, with Bpy-TAZ-03 exhibiting high electron mobility and comparable device performance to conventional ETL/HBL materials nii.ac.jpresearchgate.net.

Blue Emitters: Certain triazole derivatives, such as TAZ-PPI and 4NTAZ-PPI , have been synthesized as bipolar blue emitters for non-doped OLEDs. These compounds exhibit high photoluminescence quantum yields and negligible efficiency roll-off, achieving maximum EQEs of 7.3% and 5.9%, respectively rsc.org.

Table 8.1.1: Performance of 1,2,4-Triazole Derivatives in OLEDs